3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl-
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Overview
Description
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a pyridazinone core, which is known for its diverse biological activities, and is substituted with morpholinoethyl, phenyl, and p-tolyl groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver oxide, with reactions carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethyl-substituted benzimidazolium salts: Known for their antimicrobial and anticancer properties.
N-Heterocyclic carbene (NHC) complexes: Used in catalysis and material science.
Uniqueness
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
23338-47-8 |
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Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H25N3O2/c1-18-7-9-19(10-8-18)21-17-22(20-5-3-2-4-6-20)24-26(23(21)27)12-11-25-13-15-28-16-14-25/h2-10,17H,11-16H2,1H3 |
InChI Key |
YSQODNGHZVLWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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